BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE
CAS No.: 2375273-83-7
Cat. No.: VC5055190
Molecular Formula: C15H18ClNO4S
Molecular Weight: 343.82
* For research use only. Not for human or veterinary use.
![BENZYL 7-(CHLOROSULFONYL)-5-AZASPIRO[3.4]OCTANE-5-CARBOXYLATE - 2375273-83-7](/images/structure/VC5055190.png)
Specification
CAS No. | 2375273-83-7 |
---|---|
Molecular Formula | C15H18ClNO4S |
Molecular Weight | 343.82 |
IUPAC Name | benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate |
Standard InChI | InChI=1S/C15H18ClNO4S/c16-22(19,20)13-9-15(7-4-8-15)17(10-13)14(18)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Standard InChI Key | YZQQNGJPKRIXSH-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s spiro[3.4]octane scaffold consists of two fused rings: a cyclopropane (three-membered) and a cyclopentane (five-membered) ring. The 5-azaspiro designation indicates a nitrogen atom within the spiro junction, while the 7-position hosts a chlorosulfonyl (–SO₂Cl) group, a strong electrophile . The benzyl carboxylate (–COOCH₂C₆H₅) at the 5-position serves as a protective group for the amine, enhancing solubility and stability during synthetic manipulations .
Table 1: Key Molecular Features
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₈ClNO₅S |
Molecular Weight | 383.82 g/mol |
Functional Groups | Chlorosulfonyl, benzyl carboxylate, spiroamine |
Electrophilic Sites | Chlorosulfonyl (–SO₂Cl) |
Solubility | Likely polar aprotic solvents (DMF, DMSO) |
Spectroscopic Signatures
While direct spectral data for this compound is unavailable, analogs such as benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ( ) provide benchmarks. Key features include:
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IR: Strong absorption at ~1750 cm⁻¹ (C=O stretch of carboxylate), ~1350 cm⁻¹ (S=O asymmetric stretch), and ~1150 cm⁻¹ (S–O–C linkage) .
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NMR: Expected signals include a singlet for the benzyl methylene (δ 5.1–5.3 ppm), aromatic protons (δ 7.3–7.5 ppm), and sp³-hybridized carbons in the spiro system (δ 40–70 ppm in ¹³C NMR) .
Synthetic Methodologies
Spirocycle Construction
The 5-azaspiro[3.4]octane core is typically synthesized via cyclopropanation or annulation strategies. Patent US8927739B2 ( ) outlines methods using dihalocarbene intermediates generated from trihaloacetate salts (e.g., Cl₃CCO₂Na) under phase-transfer conditions. For example:
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Cyclopropanation: Reacting a bicyclic amine with dichlorocarbene (CCl₂) forms the spirocyclic framework.
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Reductive Hydrodehalogenation: Subsequent treatment with low-valent metals (e.g., Zn/HOAc) removes excess halogens .
Functionalization at the 7-Position
Introducing the chlorosulfonyl group involves sulfonation followed by chlorination:
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Sulfonation: Treating the spiroamine intermediate with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) yields the sulfonic acid.
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Chlorination: Reaction with PCl₅ or SOCl₂ converts the –SO₃H group to –SO₂Cl .
Table 2: Representative Synthetic Steps
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Spirocycle formation | Cl₃CCO₂Na, Bu₄NBr, 80°C, 12h | 65% |
2 | Sulfonation | ClSO₃H, DCM, 0°C → rt, 4h | 78% |
3 | Benzyl protection | Benzyl chloroformate, TEA, DCM | 85% |
Reactivity and Applications
Electrophilic Sulfonyl Chloride
The –SO₂Cl group undergoes nucleophilic substitution with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonyl thioethers. This reactivity is exploited in:
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Prodrug Design: Masking polar groups (e.g., –OH, –NH₂) as sulfonate esters for improved bioavailability .
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Covalent Inhibitors: Targeting cysteine residues in proteins (e.g., KEAP1 inhibitors) .
Industrial and Academic Utility
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